molecular formula C7H16N2 B3030729 N,N,3-trimethylpyrrolidin-3-amine CAS No. 947149-88-4

N,N,3-trimethylpyrrolidin-3-amine

Cat. No.: B3030729
CAS No.: 947149-88-4
M. Wt: 128.22
InChI Key: BHGAPHJDUGWGCK-UHFFFAOYSA-N
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Description

N,N,3-trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C10H13NO . It is a derivative of the five-membered nitrogen heterocycle, pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and three methyl groups attached to the nitrogen atom . The molecule has a total of 25 atoms: 16 Hydrogen atoms, 7 Carbon atoms, and 2 Nitrogen atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.22 . It has a boiling point of 160.525ºC and a density of 0.913g/cm3 .

Scientific Research Applications

  • Biomass-Based Alcohol Amination : N,N,3-trimethylpyrrolidin-3-amine and similar compounds are used in the catalytic amination of biomass-based alcohols. This process is significant for producing key intermediates in various industries, including agrochemicals, pharmaceuticals, and food additives (Pera‐Titus & Shi, 2014).

  • Synthesis of N-Methyl- and N-Alkylamines : These amines are essential in academic research and industrial production, with applications in life-science molecules. They are synthesized through reductive amination processes using metal-based catalysts (Senthamarai et al., 2018).

  • Functionalization of Silica Particles : this compound derivatives are used for amine-functionalization of colloidal silica. This finds applications in various fields and investigations due to its adaptability in size and surface properties (Soto-Cantu et al., 2012).

  • Photoluminescent Lanthanide Complexes : These amines are used in synthesizing lanthanide complexes, which show unique photoluminescent properties. These complexes have potential applications in various photophysical processes (Pan et al., 2009).

  • Organocatalysis in Asymmetric Reactions : this compound and its derivatives are used as ligands and organocatalysts in asymmetric reactions. This is crucial for the production of optically active molecules in pharmaceuticals and other industries (Liu et al., 2011).

  • Surface Modification and Synthesis of Compounds : These amines are applied in modifying the surfaces of substrates like alumina and silica, and in the synthesis of linear and cyclic compounds (Kirilin et al., 2009).

  • Catalytic Polymerization : They are used in the controlled ring-opening polymerization of amino acid N-carboxyanhydrides, which is a critical process in the synthesis of polypeptides with specific molecular weights and functional groups (Lu & Cheng, 2008).

  • Atmospheric Oxidation Studies : The study of the autoxidation mechanism for the atmospheric oxidation of tertiary amines, including compounds like this compound, is important for understanding secondary organic aerosol formation (Ma et al., 2020).

Properties

IUPAC Name

N,N,3-trimethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(9(2)3)4-5-8-6-7/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGAPHJDUGWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670494
Record name N,N,3-Trimethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947149-88-4
Record name N,N,3-Trimethyl-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947149-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,3-Trimethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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